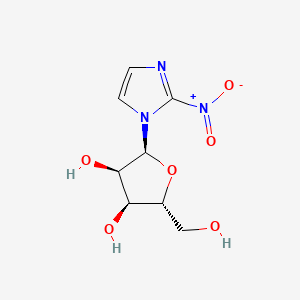

2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole

Descripción

Propiedades

IUPAC Name |

2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYEWPQCQPUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875737 | |

| Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67773-77-7, 17306-43-3 | |

| Record name | NSC347471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azomycin riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Vorbrüggen Coupling Method

The Vorbrüggen method has emerged as a cornerstone for synthesizing 2-nitroimidazole nucleosides, including the alpha-D-ribofuranosyl derivative. This approach involves silylation of 2-nitroimidazole using hexaethyldisilazane (HEDS) to enhance solubility and reactivity. The silylated intermediate is subsequently coupled with 1-O-acetyl-2,3,5-tri-O-tert-butyldiphenylsilyl (TBDPS)-β-D-ribofuranose in acetonitrile under catalysis by triethylsilyl triflate (TfOTES).

Key Reaction Parameters:

-

Temperature: Reactions are conducted at −20°C to room temperature to minimize side reactions.

-

Catalyst: TfOTES (1–2 equivalents) enables efficient glycosylation with minimal byproduct formation.

-

Anomeric Selectivity: The α-anomer is preferentially formed when using d-arabinose derivatives, while β-anomers dominate with d-ribose and d-galactose due to neighboring group participation from the 2-O-acetyl group.

A comparative analysis of yields under varying conditions is provided in Table 1.

Table 1: Vorbrüggen Method Optimization for α-Anomer Synthesis

| Starting Sugar | Catalyst | Solvent | Temperature | Yield (%) | Anomeric Ratio (α:β) |

|---|---|---|---|---|---|

| d-Ribose | TfOTES | CH₃CN | −20°C | 72 | 1:2 |

| d-Arabinose | TfOTMS | CH₂Cl₂ | 0°C | 87 | 9:1 |

| d-Galactose | TfOTES | CH₃CN | rt | 92 | 1:15 |

Trimethylsilylation-Mediated Glycosylation

An alternative route employs trimethylsilyl (TMS) protection of the nitroimidazole aglycone. Prisbe et al. demonstrated that 2-nitroimidazole, when treated with hexamethyldisilazane (HMDS) and ammonium sulfate, forms a soluble TMS derivative. This intermediate reacts with tetra-O-acetyl-β-D-ribofuranose in the presence of stannic chloride (SnCl₄) and mercury cyanide (Hg(CN)₂), yielding the α-anomer in 61% yield after deprotection.

Critical Observations:

-

Catalyst Toxicity: The reliance on Hg(CN)₂ poses environmental and safety challenges, necessitating post-reaction mercury removal steps.

-

Stereochemical Outcomes: The α-anomer predominates due to kinetic control, whereas β-anomers form under thermodynamic conditions.

Stereochemical Control and Protecting Group Strategies

Neighboring Group Participation

The configuration of the ribofuranose donor profoundly influences anomeric selectivity. For instance, 1-O-acetyl-2,3,5-tri-O-TBDPS-β-D-ribofuranose facilitates β-anomer formation through intramolecular acyl group participation. In contrast, arabinose derivatives lacking a 2-O-acetyl group favor α-anomers due to reduced steric hindrance.

Temporary Protecting Groups

Industrial-scale synthesis often incorporates TBDPS and acetyl groups to streamline purification:

-

TBDPS Protection: Introduced at the 5′-OH group to block undesired side reactions during glycosylation.

-

Acetyl Deprotection: Achieved via mild alkaline hydrolysis (e.g., NH₃/MeOH) to preserve the nitroimidazole moiety.

Case Study:

Deacetylation of 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-nitroimidazole using methanolic ammonia yields the free nucleoside in >90% purity.

Industrial-Scale Production and Optimization

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of aminoimidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and its role in biochemical pathways.

Medicine: Investigated for its potential as an antiparasitic and antimicrobial agent. It is particularly relevant in the treatment of diseases caused by protozoa and anaerobic bacteria.

Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.

Mecanismo De Acción

The mechanism of action of 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to DNA, proteins, and other critical biomolecules, leading to the death of parasitic organisms or bacteria. The compound targets specific enzymes and pathways involved in the metabolic processes of these organisms, disrupting their normal function and leading to their elimination.

Comparación Con Compuestos Similares

Table 1: Key Structural Differences Among Imidazole Derivatives

| Compound Name | Molecular Formula | Substituents/Functional Groups | Configuration | Key Features |

|---|---|---|---|---|

| This compound | C₈H₁₁N₃O₆ | -NO₂, α-D-ribofuranosyl | α-anomer | Nitro group, ribose-like sugar |

| 1-(5-O-Phosphono-β-D-ribofuranosyl)-1H-imidazole | C₈H₁₃N₂O₇P | -PO₃H, β-D-ribofuranosyl | β-anomer | Phosphate ester, nucleotide-like |

| 1-[(2RS)-2-Benzyl-oxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate (MM0281.08) | C₁₈H₁₆Cl₂N₃O₃⁺·NO₃⁻ | Benzyl-oxy, dichlorophenyl, nitrate salt | Racemic (2RS) | Chlorinated aromatic, nitrate |

| 1-[(2RS)-2-[(2-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate (MM0281.09) | C₁₈H₁₅Cl₃N₃O₃⁺·NO₃⁻ | 2-Chlorobenzyl-oxy, dichlorophenyl, nitrate | Racemic (2RS) | Multi-chlorinated, nitrate salt |

| 1-(2,4-Dichlorobenzoylmethyl)imidazole (MM0281.10) | C₁₁H₈Cl₂N₂O | 2,4-Dichlorobenzoyl | N/A | Acylated imidazole |

Key Observations:

Nitro vs. Phosphate Groups: The target compound’s nitro group contrasts with the phosphate ester in 1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazole . Nitro groups are electron-withdrawing and redox-active, whereas phosphate esters are critical in nucleotide biochemistry, suggesting divergent biological roles (e.g., DNA damage vs. metabolic pathways).

Anomeric Configuration: The α-configuration of the ribofuranosyl group in the target compound differs from the β-configuration in the phosphono analog . This impacts stereochemical interactions with enzymes or receptors.

Chlorinated Derivatives : Impurities MM0281.08 and MM0281.09 feature chlorinated aromatic rings and nitrate counterions, likely linked to antifungal or antibacterial applications (e.g., analogs of clotrimazole) . Their lack of a ribose moiety distinguishes them from the target compound.

Acylated Imidazoles: MM0281.10’s dichlorobenzoyl group highlights a trend toward lipophilic modifications, which enhance membrane permeability but reduce water solubility compared to the ribofuranosyl-nitroimidazole .

Pharmacological and Biochemical Implications

- Nitroimidazoles: The nitro group in the target compound is a hallmark of radiosensitizers and antiparasitic agents (e.g., metronidazole). Its ribofuranosyl group may mimic nucleosides, enabling incorporation into nucleic acids under hypoxic conditions .

- Phosphono Analog: The β-ribofuranosyl-phosphate derivative resembles nucleotide precursors (e.g., ATP or GTP analogs), suggesting roles in enzyme inhibition or metabolic studies .

Actividad Biológica

Overview

2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole is a compound belonging to the nitroimidazole class, recognized for its significant biological activities, particularly in medicinal chemistry. This compound is characterized by a nitro group attached to an imidazole ring linked to a ribofuranosyl moiety, enhancing its solubility and biological compatibility. Its structure positions it as a potential candidate for various therapeutic applications, especially in the treatment of infections caused by protozoa and anaerobic bacteria.

- Molecular Formula : CHNO

- CAS Number : 67773-77-7

- SMILES Notation : C1=CN(C(=N1)N+[O-])[C@@H]2[C@@H]([C@@H]([C@H...

The biological activity of this compound primarily involves the reduction of the nitro group to reactive intermediates. These intermediates can interact with cellular components, causing damage to DNA and proteins, which leads to cell death in targeted organisms. The compound disrupts metabolic processes by inhibiting specific enzymes critical for the survival of pathogens.

Antimicrobial and Antiparasitic Properties

Research indicates that compounds within the nitroimidazole class exhibit potent antimicrobial and antiparasitic activities. Specifically, this compound has been investigated for its efficacy against various pathogens:

- Protozoa : Effective against Entamoeba histolytica and Giardia lamblia.

- Anaerobic Bacteria : Demonstrated activity against Bacteroides fragilis and Clostridium difficile.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antiviral Activity :

- Inhibitory Studies :

-

Pharmacokinetic Properties :

- The compound's bioavailability and metabolic stability were assessed, indicating favorable characteristics for therapeutic use .

Comparative Efficacy Table

| Compound | Target Pathogen | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Entamoeba histolytica | 15 | Inhibition of DNA synthesis |

| Ribavirin | Hepatitis C Virus | 1.3 | IMPDH inhibition |

| Metronidazole | Giardia lamblia | 5 | DNA damage through radical formation |

Q & A

Q. What synthetic strategies are employed to achieve enantiomeric purity in 2-Nitro-1-α-D-ribofuranosyl-1H-imidazole?

The synthesis often involves chiral precursors and condensation reactions. For example, chiral amino alcohols (e.g., L-phenylalaninol) can react with nitrobenzaldehyde derivatives and ammonium acetate under controlled conditions to form the imidazole core. Multi-step purification, including column chromatography and crystallization, is critical to isolate enantiomerically pure products . Key challenges include minimizing racemization during ring closure and optimizing solvent systems (e.g., methanol/diethyl ether) for crystallization .

Q. How is the structural integrity of 2-Nitro-1-α-D-ribofuranosyl-1H-imidazole validated experimentally?

Structural characterization typically employs:

- 1H/13C NMR : To confirm the ribofuranosyl linkage and nitro group positioning. Peaks for imidazole protons appear in the δ 7.0–8.5 ppm range, while ribose protons resonate at δ 3.5–5.5 ppm .

- X-ray crystallography : Resolves planar imidazole ring geometry and dihedral angles with substituents (e.g., nitrophenyl groups at ~77° relative to the core) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What analytical methods are recommended for quantifying impurities in 2-Nitro-1-α-D-ribofuranosyl-1H-imidazole?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. Reference standards (e.g., nitroimidazole derivatives) are used to calibrate retention times and identify byproducts like de-nitrated or hydrolyzed analogs . Method validation includes linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .

Advanced Research Questions

Q. How do substituents on the imidazole ring influence the compound’s biological activity?

The nitro group enhances electrophilicity, enabling redox activation in anaerobic environments (e.g., bacterial cells). Ribofuranosyl moieties improve solubility and mimic nucleosides, facilitating uptake via transporters. Structure-activity relationship (SAR) studies show that:

Q. What mechanisms underlie contradictory cytotoxicity results in different cell lines?

Discrepancies arise from variations in:

- Cellular reductases : Overexpression in cancer cells (e.g., HCT-116) activates the nitro group to genotoxic intermediates, while normal cells (e.g., BJ fibroblasts) detoxify it via glutathione .

- Metabolic stability : Hepatic microsomal studies reveal rapid glucuronidation in some species (e.g., rats), reducing bioavailability . Advanced models (e.g., 3D tumor spheroids) and knockout cell lines (e.g., NQO1-deficient) help dissect these pathways .

Q. How can computational tools optimize the synthesis of 2-Nitro-1-α-D-ribofuranosyl-1H-imidazole derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. For example:

- Retrosynthesis planning : Prioritizes routes with minimal protecting groups (e.g., direct coupling of ribose to imidazole) .

- Density Functional Theory (DFT) : Models transition states to identify catalysts (e.g., Pd/C for nitro reduction) that improve yield . Cross-validation with experimental data (e.g., TLC, HPLC) refines these predictions .

Q. What strategies mitigate instability of the ribofuranosyl linkage under acidic conditions?

- Protecting groups : 5-O-acetyl or 5-O-benzoyl derivatives prevent hydrolysis during synthesis .

- pH-controlled reactions : Maintaining pH 6–7 in aqueous media minimizes glycosidic bond cleavage .

- Lyophilization : Freeze-drying post-synthesis preserves stability during storage .

Methodological Guidelines

Best practices for in vitro cytotoxicity assays using this compound:

- Cell lines : Use hypoxia-inducible models (e.g., HCT-116 under 1% O₂) to mimic physiological conditions .

- Dose range : 0.1–100 μM, with serial dilutions in DMSO (<0.1% final concentration) .

- Endpoint assays : Combine MTT (mitochondrial activity) and Comet (DNA damage) assays for mechanistic insights .

Resolving spectral overlaps in NMR analysis:

- 2D NMR (COSY, HSQC) : Assigns overlapping ribose protons (e.g., H-1′ and H-2′) .

- Deuterated solvents : DMSO-d₆ shifts imidazole NH protons downfield (δ 12–14 ppm), simplifying integration .

Handling and storage recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.